

Technical Guide: 2-Cyclopropyl-3,3-dimethylazetidine

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Compound of Interest

Compound Name:	2-Cyclopropyl-3,3-dimethylazetidine hydrochloride
CAS No.:	1803609-02-0
Cat. No.:	B1382910

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Executive Summary

The 2-cyclopropyl-3,3-dimethylazetidine scaffold represents a high-value pharmacophore in modern drug discovery. It functions as a conformationally restricted bioisostere of pyrrolidine and piperidine, offering a unique combination of metabolic stability and vectoral alignment. This guide provides a comprehensive analysis of its topological definition (SMILES), synthetic architecture via the Thorpe-Ingold enhanced cyclization, and its physicochemical profiling for lead optimization.

Part 1: Structural Analysis & SMILES Topology

SMILES String Definition

The Simplified Molecular Input Line Entry System (SMILES) for this molecule encodes the four-membered azetidine ring, the gem-dimethyl substitution at position 3, and the cyclopropyl moiety at position 2.

Topology Type	SMILES String	Description
Canonical	<chem>CC1(CNC1C2CC2)C</chem>	Flat representation without stereochemical definition.
Isomeric (S)	<chem>CC1(C)CN[C@@H]1C2CC2</chem>	Defines the (2S) absolute configuration (often preferred for target specificity).
Isomeric (R)	<chem>CC1(C)CN[C@H]1C2CC2</chem>	Defines the (2R) absolute configuration.

Structural Logic

- Azetidine Core: A high-strain (approx. 26 kcal/mol) 4-membered nitrogen heterocycle.
- 3,3-Dimethyl (Gem-Dimethyl): Induces the Thorpe-Ingold effect, compressing the internal bond angle at C3. This forces the N1 and C2 substituents closer, increasing the rate of ring formation and stabilizing the ring against hydrolytic cleavage.
- 2-Cyclopropyl: Acts as a lipophilic anchor. Unlike an isopropyl group, the cyclopropyl ring lacks free rotation, reducing the entropic penalty upon binding to a protein active site.

Part 2: Synthetic Architecture

Strategic Route: Staudinger Cycloaddition & Reduction

While direct alkylation of azetidines is possible, the most robust route for creating 2,3-substituted systems with stereocontrol is the Staudinger [2+2] Cycloaddition followed by reduction. This method leverages the gem-dimethyl effect to drive the formation of the beta-lactam intermediate.

Phase 1: Imine Formation

- Reagents: Cyclopropanecarboxaldehyde + Appropriate Amine (e.g., Benzylamine for protection, or p-Methoxyphenylamine).
- Conditions: Dehydrating agent (MgSO₄ or Ti(OEt)₄), DCM, 0°C to RT.

- Mechanism: Condensation to form the Schiff base (Imine).

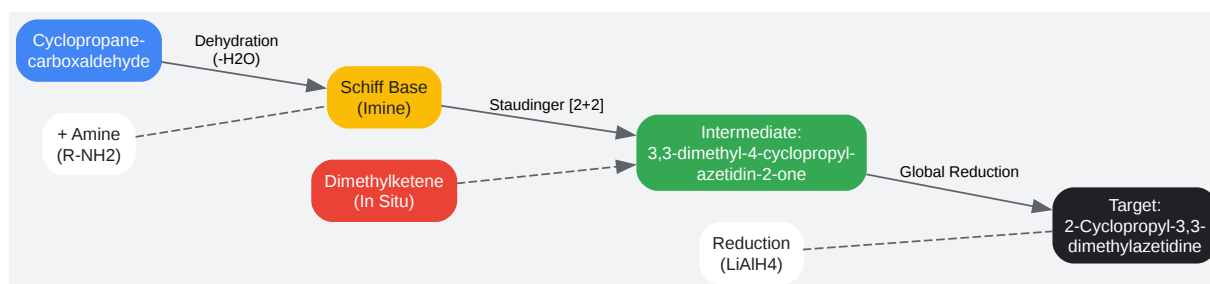
Phase 2: Staudinger [2+2] Cycloaddition

- Reagents: Isobutyryl chloride + Triethylamine (TEA).
- Intermediate: In situ generation of Dimethylketene.
- Reaction: The electron-rich imine attacks the electrophilic ketene to form a zwitterionic intermediate, which collapses into the 4-membered lactam ring (2-azetidinone).
- Critical Insight: The 3,3-dimethyl group on the ketene prevents enolization, ensuring high yields of the beta-lactam.

Phase 3: Lactam Reduction

- Reagents: Lithium Aluminum Hydride (LiAlH₄) or Alane (AlH₃).
- Conditions: THF, Reflux.[1]
- Outcome: Reduction of the carbonyl (C=O) to the methylene (CH₂), yielding the target azetidine.

Visualization of Synthetic Workflow



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Figure 1: Step-wise synthesis via the Beta-Lactam (Staudinger) route, ensuring correct substitution patterns.

Part 3: Physicochemical Profiling & Utility

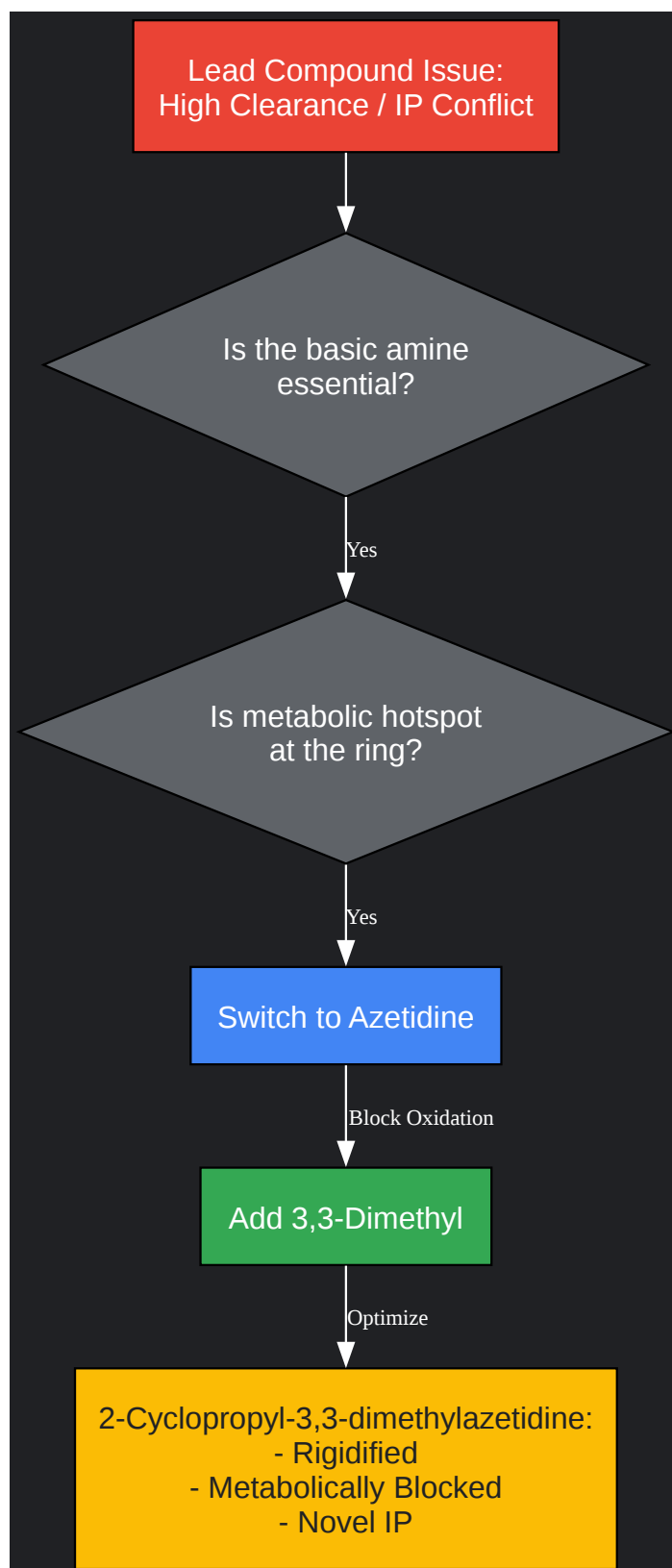
Comparative Properties

The 2-cyclopropyl-3,3-dimethylazetididine scaffold offers distinct advantages over standard pyrrolidines.

Property	Azetidine Scaffold	Pyrrolidine Analog	Impact on Drug Design
Basicity (pKa)	~10.8 - 11.2	~11.3	Slightly lower pKa improves membrane permeability at physiological pH.
LogP (Lipophilicity)	Lower	Higher	Azetidines reduce overall lipophilicity (lowering metabolic clearance risk).
Metabolic Stability	High (Gem-dimethyl)	Moderate	The 3,3-dimethyl group blocks metabolic oxidation at the most vulnerable position.
Vector Geometry	~88-90° Exit Vector	~109° Exit Vector	Provides a distinct angle for substituents to access binding pockets.

Decision Logic for Scaffold Selection

Researchers should select this scaffold when "escaping" crowded IP space or when a pyrrolidine lead compound suffers from metabolic instability.



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Figure 2: Medicinal chemistry decision tree for selecting the 3,3-dimethylazetidine scaffold.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Reduction of 3,3-dimethyl-4-cyclopropylazetid-2-one

Objective: Convert the stable lactam intermediate to the active amine scaffold.

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
- Reagent Prep: Charge flask with anhydrous THF (50 mL) and LiAlH₄ (2.0 equiv). Cool to 0°C.
- Addition: Dissolve the beta-lactam precursor (1.0 equiv) in anhydrous THF (20 mL). Add dropwise via syringe pump over 30 mins to control H₂ evolution.
 - Validation: Bubbling must be steady but controlled. Rapid bubbling indicates excessive moisture or addition rate.
- Reaction: Warm to Room Temperature (RT) for 1 hour, then reflux (66°C) for 4-6 hours.
 - Monitoring: TLC (5% MeOH in DCM). The lactam spot (lower R_f) should disappear; the amine spot (baseline or stained with Ninhydrin) will appear.
- Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
- Workup: Filter the granular white precipitate. Dry filtrate over Na₂SO₄. Concentrate in vacuo.
- Purification: If necessary, convert to HCl salt for recrystallization (Ether/Ethanol) to ensure high purity (>98%).

References

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Sources

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- 2. PubChemLite - 2-cyclopropyl-3,3-dimethylazetidines hydrochloride (C₈H₁₅N) [pubchemlite.lcsb.uni.lu]
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